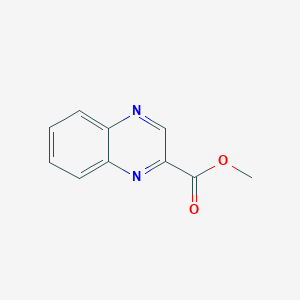

Methyl quinoxaline-2-carboxylate

Vue d'ensemble

Description

Methyl quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Mécanisme D'action

Target of Action

Methyl quinoxaline-2-carboxylate is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . .

Mode of Action

Quinoxaline derivatives have been reported to interact with various targets, leading to a range of biological effects . For example, some quinoxaline derivatives have been found to inhibit the binding of Mycobacterium tuberculosis , suggesting potential antimicrobial activity

Biochemical Pathways

Quinoxaline derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities

Result of Action

Quinoxaline derivatives have been reported to exhibit a range of biological effects, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities

Analyse Biochimique

Biochemical Properties

Methyl quinoxaline-2-carboxylate has been found to interact with various biomolecules. For instance, it has shown inhibition activity against infected cells

Cellular Effects

Some studies suggest that quinoxaline derivatives, which include this compound, can cause morphological changes in cells, increase reactive oxygen species, and inhibit certain cellular activities

Molecular Mechanism

It is known that quinoxaline derivatives can have diverse therapeutic uses and have become crucial components in drugs used to treat various conditions

Metabolic Pathways

While it is known that quinoxaline derivatives can have diverse therapeutic uses

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl quinoxaline-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and esterification . Another method includes the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent . These reactions typically require mild to moderate conditions, such as room temperature to 80°C, and can be catalyzed by acids or bases .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as phosphate-based fertilizers, has been explored to enhance the reaction rate and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl quinoxaline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield quinoxaline-2-carboxylate 1,4-dioxide derivatives.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary but generally involve temperatures ranging from room temperature to 100°C and may require solvents like ethanol or acetonitrile .

Major Products

Major products formed from these reactions include quinoxaline-2-carboxylic acid, quinoxaline-2-carboxylate 1,4-dioxide, and various substituted quinoxaline derivatives .

Applications De Recherche Scientifique

Methyl quinoxaline-2-carboxylate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Methyl quinoxaline-2-carboxylate can be compared with other similar compounds, such as quinoline, quinazoline, and cinnoline . These compounds share a similar fused ring structure but differ in their functional groups and biological activities . For example:

Quinoline: Known for its antimalarial properties.

Quinazoline: Used in the development of anticancer drugs.

Cinnoline: Studied for its potential as an antimicrobial agent.

This compound is unique due to its versatile applications and the ease with which it can be modified to produce a wide range of derivatives .

Activité Biologique

Methyl quinoxaline-2-carboxylate (MQC) is a compound that has garnered attention for its diverse biological activities, particularly in the context of antimicrobial and antitumor properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with MQC.

Overview of this compound

This compound is a derivative of quinoxaline, a bicyclic compound known for its broad spectrum of biological activities. The structure of MQC allows it to interact with various biological targets, making it an attractive candidate for drug development.

Antitubercular Properties

MQC and its derivatives have shown significant antitubercular activity, particularly against Mycobacterium tuberculosis (M. tuberculosis) and Mycobacterium smegmatis (M. smegmatis). A study demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.4 μg/mL against resistant strains of M. tuberculosis, indicating their potential as novel therapeutic agents against drug-resistant tuberculosis .

Table 1: Antimycobacterial Activity of MQC Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 4 | 0.4 | M. tuberculosis |

| 10 | 0.5 | Drug-resistant M. tuberculosis |

| 11 | 1.25 | M. smegmatis |

The mechanism of action involves DNA damage through the generation of reactive oxygen species during the bio-reduction process, which leads to the inhibition of bacterial growth .

Broader Antimicrobial Spectrum

In addition to its activity against mycobacteria, MQC derivatives have demonstrated effectiveness against various pathogenic microorganisms, including Escherichia coli and Staphylococcus aureus. The compounds are believed to exert their effects through similar mechanisms involving oxidative stress and DNA damage .

Antitumor Activity

Recent studies have also explored the antitumor potential of MQC derivatives. Some compounds have been identified as effective inhibitors of cancer cell proliferation in vitro, particularly against HepG2 liver cancer cells. The cytotoxicity was attributed to their ability to interfere with key cellular pathways involved in cell survival and proliferation .

Table 2: Cytotoxicity of MQC Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 29 | HepG2 | 12 |

| 32 | PC-3 | 15 |

| 10 | SK-OV-3 | 18 |

The selectivity index (SI) for these compounds was favorable, indicating that they could be used at concentrations significantly higher than their MICs without causing toxicity .

Case Studies and Research Findings

- In Vivo Efficacy : In murine models, the administration of MQC derivatives resulted in a significant reduction in bacterial load in infected tissues without observable toxicity at therapeutic doses .

- Resistance Mechanisms : Genomic studies on spontaneous mutants of M. smegmatis revealed that resistance to MQC is mediated by mutations in specific genes involved in redox metabolism, highlighting the importance of understanding resistance mechanisms for future drug development .

- Comparative Analysis : A comparative study indicated that MQC derivatives exhibited minimal cross-resistance with existing antitubercular drugs, suggesting a unique mechanism that could be exploited for treating resistant strains .

Propriétés

IUPAC Name |

methyl quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPBLDOVCGAWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333043 | |

| Record name | Methyl quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1865-11-8 | |

| Record name | Methyl quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.